molecular formula C6H8F2O3 B2560130 Methyl 4,4-difluoro-3-oxopentanoate CAS No. 1261547-16-3

Methyl 4,4-difluoro-3-oxopentanoate

Cat. No.: B2560130
CAS No.: 1261547-16-3
M. Wt: 166.124
InChI Key: ADULXUSAWLGTSH-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-3-oxopentanoate is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol It is characterized by the presence of two fluorine atoms and a keto group on a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluoro-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced equipment to maintain precise control over reaction parameters, ensuring consistent product quality and yield. The choice of fluorinating agents and catalysts, as well as the optimization of reaction conditions, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 4,4-difluoro-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis and its effects on biological systems.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which methyl 4,4-difluoro-3-oxopentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its behavior in chemical and biological systems. The keto group plays a crucial role in its reactivity, participating in various chemical transformations and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-difluoro-3-oxopentanoate is unique due to the specific positioning of its fluorine atoms and keto group, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring enhanced stability and reactivity .

Properties

IUPAC Name

methyl 4,4-difluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-6(7,8)4(9)3-5(10)11-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADULXUSAWLGTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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